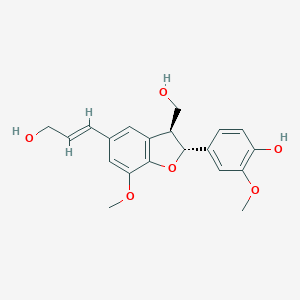

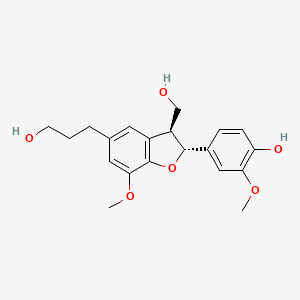

(7R,8S)-Dehydrodiconiferyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3/b4-3+/t15-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSXBOZNRPQEON-GWKPYITFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701107496 | |

| Record name | (2R,3S)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-7-methoxy-3-benzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155836-29-6 | |

| Record name | (2R,3S)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-7-methoxy-3-benzofuranmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155836-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3S)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-7-methoxy-3-benzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(7R,8S)-Dehydrodiconiferyl Alcohol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7R,8S)-Dehydrodiconiferyl alcohol, a naturally occurring neolignan, has garnered significant interest within the scientific community due to its diverse biological activities. This document provides a comprehensive technical overview of its natural sources, detailed methodologies for its isolation and purification, and a summary of reported quantitative data.

Natural Sources of this compound

This compound, often referred to as (-)-dehydrodiconiferyl alcohol, has been identified in a variety of plant species. The primary sources are woody plants, where it exists as a component of the lignan (B3055560) fraction. The table below summarizes the key natural sources of this compound and its related forms.

| Plant Species | Family | Plant Part | Compound Form | Reference(s) |

| Gleditsia sinensis | Fabaceae | Thorns | This compound | [1] |

| Viburnum erosum | Adoxaceae | Stems | (-)-Dehydrodiconiferyl alcohol | [2] |

| Rosa multiflora | Rosaceae | Not Specified | (-)-Dehydrodiconiferyl alcohol | N/A |

| Aglaia foveolata | Meliaceae | Not Specified | (-)-Dehydrodiconiferyl alcohol | N/A |

| Kadsura coccinea | Schisandraceae | Not Specified | (-)-Dehydrodiconiferyl alcohol | N/A |

| Campylotropis hirtella | Fabaceae | Not Specified | (-)-Dehydrodiconiferyl alcohol | N/A |

| Stelleropsis antoninae | Thymelaeaceae | Aerial Parts | Dehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside | N/A |

| Ligusticopsis wallichiana | Apiaceae | Roots | Dehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside | N/A |

| Eucommia ulmoides | Eucommiaceae | Bark | Dihydrodehydrodiconiferyl alcohol | N/A |

| Codonopsis pilosula | Campanulaceae | Roots | Dihydrodehydrodiconiferyl alcohol | N/A |

| Hedyotis uncinella | Rubiaceae | Not Specified | (-)-(7R, 8S)-dihydrodehydrodiconiferyl alcohol | N/A |

Biosynthesis of Dehydrodiconiferyl Alcohol

The biosynthesis of dehydrodiconiferyl alcohol is a key step in the formation of various lignans (B1203133) and neolignans in plants. The pathway involves the oxidative coupling of two coniferyl alcohol units, a process mediated by peroxidase enzymes.

Experimental Protocols: Isolation and Purification

The isolation of this compound from natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on methods reported for lignan isolation.

1. Extraction

-

Plant Material Preparation: Air-dry the collected plant material (e.g., thorns of Gleditsia sinensis) and grind it into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used for the extraction of polar to moderately polar compounds like lignans[3]. The extraction is typically carried out at room temperature for several days with periodic agitation. The process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Fractionation

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. Lignans are often enriched in the ethyl acetate or chloroform fractions.

3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on a silica gel column. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol. Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Pool the fractions containing the target compound and further purify them using a Sephadex LH-20 column with methanol as the eluent. This step is effective for separating compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification and separation of stereoisomers are achieved using preparative HPLC.

-

Chiral Stationary Phase: To separate the (7R,8S) enantiomer from its corresponding (7S,8R) enantiomer, a chiral stationary phase is essential. Columns such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OF have been successfully used for the enantiomeric separation of neolignans[4][5].

-

Mobile Phase: A typical mobile phase for chiral separation of lignans on these columns is a mixture of n-hexane and isopropanol[6]. The optimal ratio needs to be determined empirically to achieve baseline separation.

-

Detection: Monitor the elution profile using a UV detector, typically at 280 nm, where lignans exhibit strong absorbance.

-

Fraction Collection: Collect the peak corresponding to the desired (7R,8S) stereoisomer. The absolute configuration can be confirmed by comparing its optical rotation and circular dichroism (CD) spectra with reported data[7].

-

Quantitative Data

Quantitative data on the yield of this compound from natural sources is limited in the literature. Most studies focus on the isolation and structural elucidation of the compound rather than its quantification. The yield can vary significantly depending on the plant source, geographical location, time of harvest, and the extraction and purification methods employed. Further quantitative studies are needed to establish reliable yield data from various plant sources.

Conclusion

This compound is a promising natural product with a range of potential therapeutic applications. This guide provides a foundational understanding of its natural origins and the methodologies required for its isolation. The successful isolation of this specific stereoisomer hinges on the application of chiral chromatography. Further research is warranted to quantify the abundance of this compound in various plant species and to optimize isolation protocols for higher yields, which will be crucial for advancing its development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Lignans and neolignans from the stems of Vibrunum erosum and their neuroprotective and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enantiomeric separation of racemic neolignans on chiralcel OD and determination of their absolute configuration with online circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Enantiomeric Lignans and Neolignans from Phyllanthus glaucus: Enantioseparation and Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling (7R,8S)-Dehydrodiconiferyl Alcohol: A Technical Guide to its Discovery and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7R,8S)-Dehydrodiconiferyl alcohol, a lignan (B3055560) of significant interest, has been identified in a variety of plant species. This technical guide provides a comprehensive overview of its discovery in the plant kingdom, detailing the analytical methodologies for its extraction, isolation, and characterization. The document also explores its biosynthetic origins and discusses its potential, albeit debated, role in plant signaling, as well as its recognized pharmacological activities. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery.

Discovery of this compound in the Plant Kingdom

This compound has been isolated from a diverse range of plant species, highlighting its distribution across different plant families. Initial discoveries and subsequent studies have identified its presence in the following plants:

-

Gleditsia sinensis (Chinese Honey Locust): The thorns of this plant are a notable source from which this compound has been isolated.[1]

-

Aglaia foveolata

-

Viburnum erosum

-

Rosa multiflora (Multiflora Rose)

-

Kadsura coccinea

-

Campylotropis hirtella

Additionally, a closely related dihydro- derivative, (7R,8S)-dihydrodehydrodiconiferyl alcohol, has been identified in Hedyotis uncinella and the barks of Eucommia ulmoides.[] The widespread occurrence of this lignan suggests its potential involvement in fundamental physiological processes within these plants.

Quantitative Data

Quantitative data regarding the concentration of this compound in various plant sources is not extensively reported in the available literature. However, its biological activity has been quantified in pharmacological studies. For instance, its cytotoxic effect on human ovarian cancer (SKOV-3) cells has been determined, providing a benchmark for its potential as an antitumor agent.

| Biological Activity | Cell Line | IC50 Value (µM) | Reference |

| Cytotoxicity | Human Ovarian Cancer (SKOV-3) | 48.86 ± 9.11 | Zhang YB, et al. J Asian Nat Prod Res. 2020 |

Experimental Protocols

General Extraction and Isolation Methodology

The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on common practices for lignan extraction. It is important to note that specific parameters may need to be optimized depending on the plant matrix.

1. Extraction:

-

Plant Material Preparation: Air-dried and powdered plant material (e.g., thorns of Gleditsia sinensis) is used as the starting material.

-

Solvent Extraction: The powdered material is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction. The solvent-to-solid ratio is a critical parameter that needs to be optimized.

-

Concentration: The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound, being moderately polar, is typically enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

-

Column Chromatography: The enriched fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, often a mixture of methanol and water or acetonitrile (B52724) and water, to yield the pure this compound.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure and stereochemistry.

Biosynthesis and Signaling Pathways

Biosynthesis of Dehydrodiconiferyl Alcohol

The biosynthesis of dehydrodiconiferyl alcohol is a relatively straightforward process originating from the phenylpropanoid pathway. It involves the oxidative coupling of two coniferyl alcohol monomers. This dimerization is catalyzed by peroxidases and results in the formation of the dehydrodiconiferyl alcohol structure.

Caption: Biosynthesis of Dehydrodiconiferyl Alcohol.

Role in Plant Signaling: A Contested Cytokinin Activity

Historically, dehydrodiconiferyl alcohol glucosides were reported to exhibit cytokinin-like activity, promoting cell division in tobacco callus cultures.[3][4] This suggested a role for this class of compounds in plant growth and development. However, a recent comprehensive reassessment of these claims found no evidence for cytokinin-substituting activity. This later study demonstrated that dehydrodiconiferyl alcohol glucoside did not induce the expected morphological or transcriptional changes associated with cytokinin response in Arabidopsis thaliana and could not replicate the original tobacco callus bioassay results. This challenges the long-held view of dehydrodiconiferyl alcohol and its glucosides as plant growth regulators.

Caption: Contested Cytokinin-like Activity.

Pharmacological Signaling Pathways

This compound has demonstrated notable pharmacological activities, particularly in the realms of anticancer and anti-inflammatory effects.

Anticancer Activity: The compound exhibits cytotoxic effects against cancer cell lines, such as human ovarian cancer (SKOV-3) cells.[1] The precise signaling pathways through which it exerts its anticancer effects are still under investigation but are thought to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity: A derivative, (7R,8S)-9-Acetyl-dehydrodiconiferyl alcohol, has been shown to inhibit inflammatory responses in macrophages stimulated by lipopolysaccharide (LPS). This anti-inflammatory action is mediated, at least in part, through the inhibition of the NF-κB signaling pathway. It also modulates the iNOS/Src/FAK axis, leading to reduced production of inflammatory mediators like nitric oxide (NO).

Caption: Anti-inflammatory Signaling Pathway.

Conclusion

This compound is a naturally occurring lignan with a growing body of research highlighting its presence in various plants and its potential pharmacological applications. While its role in plant physiology remains an area of active investigation, particularly with the recent reassessment of its cytokinin-like activity, its anticancer and anti-inflammatory properties make it a promising candidate for further drug development. This technical guide provides a foundational understanding of this compound, from its discovery in nature to the methodologies required for its study and its known biological activities. Future research should focus on elucidating the precise mechanisms of its pharmacological actions and on developing standardized methods for its quantification in different plant matrices.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Biosynthesis of Dehydrodiconiferyl Alcohol Glucosides: Implications for the Control of Tobacco Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of dehydrodiconiferyl alcohol glucosides: implications for the control of tobacco cell growth [agris.fao.org]

An In-depth Technical Guide to the Biosynthesis of Dehydrodiconiferyl Alcohol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dehydrodiconiferyl alcohol (DDC) is a neolignan, a class of phenylpropanoid dimers, formed through the oxidative coupling of two coniferyl alcohol units.[1][2] As a key intermediate in the biosynthesis of various bioactive compounds and a component of the plant cell wall, understanding its formation is crucial for applications in medicine and biotechnology. This technical guide provides a comprehensive overview of the dehydrodiconiferyl alcohol biosynthetic pathway, beginning with the general phenylpropanoid pathway that synthesizes its monomeric precursor, coniferyl alcohol. It details the critical enzymatic steps, the role of oxidative enzymes and dirigent proteins in the specific coupling reaction, and concludes with detailed experimental protocols and quantitative data relevant to the pathway's study.

The Biosynthetic Pathway

The synthesis of dehydrodiconiferyl alcohol is a multi-step process that originates from the amino acid L-phenylalanine. The pathway can be divided into two major stages: the formation of the monolignol precursor, coniferyl alcohol, via the general phenylpropanoid pathway, and the subsequent oxidative dimerization of two coniferyl alcohol molecules.

Stage 1: Phenylpropanoid Pathway to Coniferyl Alcohol

The initial stage involves the conversion of L-phenylalanine into coniferyl alcohol through a series of enzymatic reactions. This pathway is a central hub in plant secondary metabolism, providing precursors for lignin, flavonoids, and other phenolic compounds.[3][4][5] The key enzymes and transformations are outlined below.

-

Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of L-phenylalanine to form trans-cinnamic acid.[5]

-

Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates trans-cinnamic acid to produce p-coumaric acid.[5]

-

4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated by the formation of a thioester bond with Coenzyme A, yielding p-coumaroyl-CoA.[5]

-

Shikimate Hydroxycinnamoyl Transferase (HCT): This enzyme transfers the p-coumaroyl group to shikimate, forming p-coumaroyl shikimate.

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): A second hydroxylation occurs, converting p-coumaroyl shikimate to caffeoyl shikimate.

-

Caffeoyl Shikimate Esterase (CSE): The caffeoyl group is released from shikimate to yield caffeic acid.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): This enzyme methylates the newly introduced hydroxyl group on caffeoyl-CoA to produce feruloyl-CoA.[6][7]

-

Cinnamoyl-CoA Reductase (CCR): The CoA thioester of feruloyl-CoA is reduced to an aldehyde, forming coniferaldehyde (B117026).[7]

-

Cinnamyl Alcohol Dehydrogenase (CAD): In the final step of this stage, coniferaldehyde is reduced to coniferyl alcohol.[7][8]

Stage 2: Oxidative Coupling of Coniferyl Alcohol

The defining step in the formation of dehydrodiconiferyl alcohol is the oxidative dimerization of two coniferyl alcohol molecules. This is not a spontaneous reaction but a highly controlled enzymatic process.

-

Radical Formation: Oxidative enzymes, primarily laccases and peroxidases , catalyze the removal of a hydrogen atom from the phenolic hydroxyl group of two coniferyl alcohol molecules. This one-electron oxidation generates two resonance-stabilized phenoxy radicals.[4][9][10]

-

Radical Coupling and Stereochemical Control: In the absence of directing factors, these highly reactive radicals can couple in a random fashion, leading to a mixture of racemic products with different linkage types, including 8-8' (forming pinoresinol), 8-O-4', and 8-5' (forming dehydrodiconiferyl alcohol).[11][12]

-

The Role of Dirigent Proteins (DIRs): The regio- and stereospecificity of the coupling reaction is imparted by Dirigent Proteins (DIRs) .[11][13][14] These proteins lack intrinsic catalytic activity but function as scaffolds.[14] They capture two coniferyl alcohol radicals and hold them in a precise orientation that favors coupling at the C8 and C5' positions, leading specifically to the formation of the dihydrobenzofuran structure of dehydrodiconiferyl alcohol.[1][12] This directed synthesis is crucial for producing specific, biologically active lignans (B1203133) in plants.[11]

Post-Dimerization Modification: Glycosylation

Following its synthesis, dehydrodiconiferyl alcohol can be further modified. A common modification is glycosylation, where a glycosyltransferase enzyme attaches a sugar moiety, typically glucose, to one of the hydroxyl groups, forming dehydrodiconiferyl alcohol glucoside (DCG).[15][16][17] This glucosylated form is often found in plant tissues and is believed to play a role in transport, storage, and solubility.[15][18]

Visualizations

Biosynthesis Pathway Diagram

Caption: Biosynthesis of dehydrodiconiferyl alcohol from L-phenylalanine.

Role of Dirigent Proteins

References

- 1. researchgate.net [researchgate.net]

- 2. Dehydrodiconiferyl alcohol | C20H22O6 | CID 5372367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lignin Biosynthesis and Its Diversified Roles in Disease Resistance [mdpi.com]

- 4. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs [frontiersin.org]

- 8. Regulation of Cinnamyl Alcohol Dehydrogenase (CAD) Gene Family in Lignin Biosynthesis -Journal of Life Science | Korea Science [koreascience.kr]

- 9. Mechanism of oxidative coupling of coniferyl alcohol | Semantic Scholar [semanticscholar.org]

- 10. Reactivity of p-Hydroxyphenyl Units in Enzymatic Co-Oxidative Coupling of p-Coumaryl and Coniferyl Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dirigent Protein Mode of Action Revealed by the Crystal Structure of AtDIR6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Dirigent protein - Wikipedia [en.wikipedia.org]

- 14. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Biosynthesis of dehydrodiconiferyl alcohol glucosides: implications for the control of tobacco cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biosynthesis of Dehydrodiconiferyl Alcohol Glucosides: Implications for the Control of Tobacco Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biosynthesis of dehydrodiconiferyl alcohol glucosides: implications for the control of tobacco cell growth [agris.fao.org]

An In-depth Technical Guide to (7R,8S)-Dehydrodiconiferyl alcohol: Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7R,8S)-Dehydrodiconiferyl alcohol, a naturally occurring lignan (B3055560), has garnered significant interest within the scientific community due to its notable biological activities, particularly its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and known biological effects, with a focus on its cytotoxic activity against human ovarian cancer cells. This document synthesizes available data on its physicochemical properties, spectroscopic characterization, and relevant experimental protocols for its isolation and synthesis. Furthermore, it explores the potential signaling pathways involved in its anti-cancer mechanism, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry

This compound is a phenylpropanoid dimer belonging to the lignan class of natural products. Its structure is characterized by a dihydrobenzofuran ring system formed through the oxidative coupling of two coniferyl alcohol units. The stereochemistry at the C7 and C8 positions of the dihydrofuran ring is crucial for its biological activity and is designated as (7R,8S) in this specific isomer.

Systematic and Trivial Names

-

IUPAC Name: 4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol[1]

-

Common Synonyms: (-)-Dehydrodiconiferyl Alcohol, 5-O-Methylhierochin D[1]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 155836-29-6[1] |

| Molecular Formula | C₂₀H₂₂O₆[1] |

| Molecular Weight | 358.39 g/mol [1] |

| InChI Key | KUSXBOZNRPQEON-GWKPYITFSA-N[1] |

| Canonical SMILES | COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO[1] |

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value |

| Appearance | Solid |

| Specific Rotation [α]D | -54.1 (c, 0.1 in MeOH) |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are essential for its unambiguous identification. Although the specific spectral data from the primary literature describing its isolation from Gleditsia sinensis is not fully accessible, the following represents a compilation of expected values based on its structure and data from closely related compounds.

Note: The following tables are illustrative and based on typical chemical shifts for similar lignan structures. For definitive assignments, refer to the original research articles.

Table 2.1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | ~5.5 | d | ~6.0 |

| H-8 | ~3.6 | m | |

| H-9a | ~3.9 | dd | ~11.0, 4.0 |

| H-9b | ~3.7 | dd | ~11.0, 6.0 |

| OCH₃ (C3') | ~3.9 | s | |

| OCH₃ (C5) | ~3.8 | s | |

| Ar-H | 6.8 - 7.1 | m | |

| Vinyl-H | 6.1 - 6.6 | m | |

| CH₂-OH (side chain) | ~4.3 | d | ~5.0 |

Table 2.2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-7 | ~88 |

| C-8 | ~54 |

| C-9 | ~63 |

| OCH₃ (C3') | ~56 |

| OCH₃ (C5) | ~56 |

| Aromatic C | 110 - 150 |

| Vinyl C | 125 - 135 |

| C=O (possible impurity) | >170 |

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for hydroxyl (-OH stretching around 3400 cm⁻¹), aromatic (C=C stretching around 1600 and 1500 cm⁻¹) and ether (C-O stretching around 1270 and 1030 cm⁻¹) functional groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern in MS/MS experiments can further aid in structural elucidation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings. The following sections provide generalized procedures for the isolation and potential synthesis of this compound based on available literature.

Isolation from Gleditsia sinensis

This compound has been isolated from the thorns of Gleditsia sinensis.[2] While the full detailed protocol from the primary literature is not accessible, a general procedure for the isolation of lignans (B1203133) from plant material is as follows:

Experimental Workflow for Lignan Isolation

Caption: Generalized workflow for the isolation of lignans.

-

Plant Material Preparation: The thorns of Gleditsia sinensis are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, such as 95% ethanol (B145695) or methanol, at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, which is expected to contain the lignans, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.

-

Further Purification: Fractions containing the target compound are further purified using size-exclusion chromatography (Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, HR-MS, and IR spectroscopy.

Asymmetric Synthesis

An asymmetric synthesis of dehydrodiconiferyl alcohol has been reported, providing a route to enantiomerically pure forms of the molecule. The key steps of a potential synthetic route are outlined below.

Synthetic Strategy Overview

Caption: Key steps in a potential asymmetric synthesis.

A detailed synthetic protocol would involve multiple steps of protection, activation, and stereoselective reactions. For a precise and reproducible synthesis, it is imperative to consult the original peer-reviewed publication.

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against human ovarian cancer (SKOV-3) cells, with a reported IC₅₀ value of 48.86 ± 9.11 μM.[2] While the precise molecular mechanism of its anti-cancer activity is still under investigation, studies on related lignans and the general mechanisms of apoptosis in ovarian cancer cells provide insights into potential signaling pathways.

Potential Signaling Pathways in SKOV-3 Cells

The cytotoxic effect of this compound in SKOV-3 cells is likely mediated through the induction of apoptosis. Several key signaling pathways are known to regulate apoptosis in ovarian cancer cells and may be modulated by this compound.

Hypothesized Apoptotic Signaling Pathway

Caption: A hypothesized intrinsic apoptotic pathway.

This proposed pathway suggests that this compound may induce oxidative stress, leading to mitochondrial dysfunction. This, in turn, could alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, triggering the release of cytochrome c and subsequent activation of the caspase cascade, ultimately leading to programmed cell death. Further experimental validation is required to confirm the involvement of these specific molecular targets.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-cancer properties. Its defined chemical structure and stereochemistry provide a solid foundation for further investigation into its therapeutic potential. Future research should focus on obtaining a complete and verified set of spectroscopic data, optimizing its synthesis for greater yield and stereoselectivity, and elucidating the precise molecular mechanisms underlying its cytotoxic effects on cancer cells. A deeper understanding of its interaction with specific cellular targets will be crucial for its development as a potential therapeutic agent.

References

An In-depth Technical Guide to the Physicochemical Properties of (7R,8S)-Dehydrodiconiferyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7R,8S)-Dehydrodiconiferyl alcohol is a naturally occurring lignan (B3055560) belonging to the benzofuran (B130515) class of compounds. It has garnered significant interest within the scientific community for its diverse biological activities, including potential antitumor and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its study, and visualizations of its key signaling pathways.

It is important to distinguish this compound from its reduced analogue, (7R,8S)-Dihydrodehydrodiconiferyl alcohol. The two compounds differ in their molecular formula and weight, which is a critical consideration in experimental design and data interpretation. This guide will focus exclusively on the "Dehydro" form.

-

This compound:

-

(7R,8S)-Dihydrodehydrodiconiferyl alcohol:

Physicochemical Properties

| Property | Value | Source(s) | Notes |

| Molecular Formula | C₂₀H₂₂O₆ | [1][2][3] | |

| Molecular Weight | 358.39 g/mol | [1][2][3] | |

| CAS Number | 155836-29-6 | [1][2][3] | |

| Appearance | Solid at room temperature | [6] | |

| Melting Point | Not reported in cited literature | - | |

| Boiling Point | 562.0 ± 50.0 °C at 760 mmHg | [6] | Predicted value |

| Density | 1.3 ± 0.1 g/cm³ | [6] | Predicted value |

| Solubility | Low aqueous solubility (< 1 mg/mL) | [6] | Soluble in DMSO for formulations. |

| pKa | Not reported in cited literature | - | No experimental or predicted values found. |

| Specific Rotation | [α]ᴅ = -54.1° | [3] | Conditions not fully specified. |

Experimental Protocols

Isolation and Purification from Natural Sources

This compound can be isolated from various plant sources, such as the thorns of Gleditsia sinensis[1][2]. A general protocol for its extraction and purification is as follows:

-

Extraction:

-

The dried and powdered plant material is subjected to extraction with an organic solvent, typically methanol (B129727) or an ethanol/water mixture.

-

Extraction can be performed at room temperature with agitation or under reflux, followed by filtration to separate the crude extract from the solid plant residue.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Chromatographic Purification:

-

The crude extract is subjected to a series of chromatographic steps to isolate the target compound.

-

Column Chromatography: The extract is first fractionated using column chromatography on silica (B1680970) gel or a macroporous adsorbent resin, with a gradient elution system of increasing polarity (e.g., a hexane-ethyl acetate (B1210297) or dichloromethane-methanol gradient).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a reversed-phase column (e.g., C18). A typical mobile phase would be a gradient of acetonitrile (B52724) and water.

-

The purity of the isolated compound is confirmed by analytical HPLC.

-

Structure Elucidation

The chemical structure of the isolated this compound is confirmed through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons and to confirm the overall structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and aromatic (C=C) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophores present.

Determination of Physicochemical Parameters (General Protocols)

Melting Point Determination (Capillary Method):

-

A small amount of the dried, purified compound is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility Determination (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, ethanol) in a sealed vial.

-

The mixture is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method, such as HPLC or UV-Vis spectroscopy. This concentration represents the equilibrium solubility.

Signaling Pathway Visualizations

This compound has been shown to modulate key signaling pathways involved in inflammation and cellular growth.

Inhibition of the NF-κB Signaling Pathway

This compound exhibits anti-inflammatory properties by inhibiting the NF-κB pathway. It acts by preventing the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

References

- 1. (-)-Dehydrodiconiferyl alcohol | CAS#:155836-29-6 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [chembk.com]

- 4. Dihydrodehydroconiferyl alcohol, (7R,8S)-(-)- | C20H24O6 | CID 5274623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Phenols | 155836-29-6 | Invivochem [invivochem.com]

A Technical Guide to the Biological Activity of (7R,8S)-Dehydrodiconiferyl Alcohol

(7R,8S)-Dehydrodiconiferyl alcohol (DHCA) , a naturally occurring lignan, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of DHCA, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support researchers, scientists, and drug development professionals.

Anticancer Activity

DHCA has demonstrated cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cancer cell growth, have been determined through in vitro studies.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| SKOV-3 | Ovarian Cancer | 48.86 ± 9.11[1] |

| Hep 3B2 | Hepatocellular Carcinoma | 54.6 |

| HepG2 | Hepatocellular Carcinoma | 104.4 |

A related dihydro derivative, (-)-(7R, 8S)-dihydrodehydrodiconiferyl alcohol , has also been evaluated for its cytotoxic potential against a panel of human cancer cell lines.

Table 2: Cytotoxic Activity of (-)-(7R, 8S)-dihydrodehydrodiconiferyl alcohol

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | > 30 |

| SK-OV-3 | Ovarian Cancer | > 30 |

| SK-MEL-2 | Skin Melanoma | > 30 |

| XF498 | CNS Cancer | > 30 |

Experimental Protocol: Cell Viability Assay (MTT Assay)

The cytotoxic activity of DHCA is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cells (e.g., SKOV-3) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 hours).

-

MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.

Anti-inflammatory Activity

DHCA and its derivatives exhibit potent anti-inflammatory effects by modulating key inflammatory pathways and mediators.

A derivative, (7R, 8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA) , has been shown to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages in a concentration-dependent manner (12.5-50 µM).[2][3] This includes the inhibition of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nitric oxide (NO).[2][3]

Furthermore, a methyl ether derivative of DHCA, This compound-9′γ-methyl ether , has demonstrated potent inhibitory activities by suppressing LPS-induced COX-2 expression and prostaglandin (B15479496) E2 (PGE2) production in a dose-dependent manner.[4]

Mechanism of Action: Inhibition of the NF-κB Pathway

A primary mechanism underlying the anti-inflammatory activity of DHCA is the inactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] DHCA has been shown to upregulate the expression of phosphorylated IκBα (p-IκBα), which leads to the suppression of NF-κB nuclear translocation.[5] Additionally, DHCA can down-regulate the activity of I-κB kinase (IKK), which is responsible for phosphorylating IκBα and targeting it for degradation.[6] By preventing the degradation of IκBα, DHCA effectively sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay) in RAW 264.7 Macrophages

Principle: This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which can be measured spectrophotometrically.

Procedure:

-

Cell Culture and Treatment: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of DHCA for 1 hour before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: An equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to the supernatant.

-

Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at approximately 540 nm.

-

Quantification: The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

Wound Healing Activity

This compound has been shown to accelerate wound healing in vivo.[7] This effect is attributed to its ability to enhance epithelial cell proliferation and collagen formation while reducing the infiltration of inflammatory cells at the wound site.[7] The anti-inflammatory action of DHCA, mediated through the inactivation of NF-κB pathways in macrophages, plays a crucial role in this process.[5][7]

Experimental Protocol: In Vivo Full-Thickness Scalp Wound Model

Animal Model: Mice are typically used for this model.

Procedure:

-

Wound Creation: After anesthesia, a full-thickness wound of a specific diameter is created on the scalp of each mouse.

-

Topical Application: A solution of this compound in a suitable vehicle is topically applied to the wound daily. A control group receives the vehicle only.

-

Wound Area Measurement: The wound area is traced or photographed at regular intervals (e.g., days 3, 7, 10, and 14) to monitor the rate of wound closure.

-

Histopathological Analysis: On specific days, animals are euthanized, and the wound tissue is excised for histopathological examination.

-

Staining: Tissue sections are stained with Hematoxylin and Eosin (H&E) to observe the overall tissue morphology, inflammatory cell infiltration, and re-epithelialization. Masson's trichrome staining is used to assess collagen deposition and maturation.

-

Immunofluorescence: Immunofluorescence staining can be performed to detect specific markers related to inflammation (e.g., NF-κB) and cell proliferation.

Caption: Experimental workflow for the in vivo wound healing study of DHCA.

Neuroprotective and Neuritogenic Activity

While direct quantitative data on the neuroprotective effects of this compound is still emerging, studies on a closely related compound, (-)-(7R, 8S)-dihydrodehydrodiconiferyl alcohol , suggest a significant potential in this area.

This dihydro derivative has been observed to induce neurite outgrowth from PC12 cells at a concentration of 50 µM and enhance nerve growth factor (NGF)-mediated neuritogenesis. This activity is partially mediated through the mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) signaling pathways.

Furthermore, the anti-neuroinflammatory activity of (-)-(7R, 8S)-dihydrodehydrodiconiferyl alcohol has been quantified in LPS-activated mouse BV2 microglial cells, with an IC50 of 39.97 µM for the inhibition of nitric oxide production.

Signaling Pathways in Neuritogenesis

The enhancement of neurite outgrowth by the dihydro derivative of DHCA involves the activation of upstream signaling cascades, including MAPK and PKC.

Caption: Signaling pathways involved in the enhancement of neurite outgrowth.

Experimental Protocol: Neuroprotection Assay in HT22 Cells

Principle: HT22 hippocampal neuronal cells are a common in vitro model to study glutamate-induced oxidative stress and excitotoxicity, which are implicated in various neurodegenerative diseases. This assay assesses the ability of a compound to protect these cells from glutamate-induced cell death.

Procedure:

-

Cell Seeding: HT22 cells are seeded in a 96-well plate.

-

Pre-treatment: Cells are pre-treated with different concentrations of the test compound for a specific duration (e.g., 1-2 hours).

-

Glutamate (B1630785) Challenge: Glutamate is added to the wells (excluding the control group) to induce excitotoxicity (e.g., 2-5 mM for 24 hours).

-

Cell Viability Assessment: Cell viability is determined using methods like the MTT assay, as described previously.

-

Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.

Antioxidant Activity

The antioxidant potential of this compound is an area of active investigation. While specific IC50 values from assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not yet widely reported in the literature, the chemical structure of DHCA, a phenolic compound, suggests inherent antioxidant properties. Phenolic compounds are known to act as free radical scavengers.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. This causes the violet color of the DPPH solution to fade, and the change in absorbance is measured spectrophotometrically.

Procedure:

-

Preparation of Solutions: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The test compound is also dissolved in the same solvent at various concentrations.

-

Reaction Mixture: A fixed volume of the DPPH solution is mixed with different concentrations of the test compound. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm).

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.

Conclusion

This compound exhibits a compelling profile of biological activities, including anticancer, anti-inflammatory, and wound healing properties. Its mechanisms of action, particularly the modulation of the NF-κB signaling pathway, are well-documented. While further research is needed to fully elucidate its antioxidant and neuroprotective potential with specific quantitative data, the existing evidence strongly suggests that DHCA and its derivatives are promising candidates for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers to further explore and harness the therapeutic potential of this remarkable natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of neurite outgrowth by (-)-(7R, 8S)-dihydrodehydrodiconiferyl alcohol from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effect of this compound-9′Γ-Methyl Ether from the Rhizome of Belamcanda Chinensis: Role of Mir-146a and Mir-155 [biomedpharmajournal.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglia by Inhibiting MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrodiconiferyl Alcohol and its Derivatives: A Technical Guide to Their Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrodiconiferyl alcohol (DHCA), a lignan (B3055560) found in various plant species, and its derivatives have emerged as a promising class of bioactive compounds with a wide spectrum of pharmacological properties. This technical guide provides a comprehensive overview of the current state of knowledge on DHCA and its derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the therapeutic potential of this versatile class of molecules. The guide summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal assays, and visualizes complex signaling pathways using Graphviz diagrams.

Introduction

Dehydrodiconiferyl alcohol is a naturally occurring phenylpropanoid, belonging to the lignan family of phytochemicals. It is formed through the oxidative coupling of two coniferyl alcohol units. The structural diversity of DHCA derivatives, arising from variations in stereochemistry and substitutions, contributes to their wide range of biological activities. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in the areas of inflammation, oxidative stress, wound healing, and cholestatic liver injury. This guide aims to consolidate the existing research on DHCA and its derivatives to facilitate further investigation and drug development efforts.

Physicochemical Properties

Dehydrodiconiferyl alcohol is a phenolic compound with the molecular formula C20H22O6 and a molecular weight of 358.4 g/mol .[1] Its structure features a dihydrobenzofuran core. The physicochemical properties of DHCA and its derivatives can be influenced by factors such as stereochemistry and the nature of substituent groups, which in turn can affect their solubility, bioavailability, and biological activity.

Table 1: Physicochemical Properties of Dehydrodiconiferyl Alcohol

| Property | Value | Source |

| Molecular Formula | C20H22O6 | --INVALID-LINK-- |

| Molecular Weight | 358.4 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | --INVALID-LINK-- |

| CAS Number | 4263-87-0 | --INVALID-LINK-- |

Synthesis of Dehydrodiconiferyl Alcohol and its Derivatives

The synthesis of DHCA and its derivatives has been achieved through various chemical and biotechnological methods. A common approach involves the oxidative coupling of coniferyl alcohol. Biotransformation using microorganisms like Aspergillus niger and Actinomucor elegans has also been successfully employed to produce DHCA from Eucommiae Cortex extract.[2]

General Synthetic Approaches

Several synthetic strategies have been developed for the preparation of DHCA and its derivatives. One notable method involves an intramolecular C–H insertion reaction catalyzed by a Rh(II) chiral complex, which allows for the stereoselective synthesis of the dihydrobenzofuran core.

Example Synthetic Protocol: Preparation of DHCA via Fermentation

A detailed protocol for the preparation of DHCA from Eucommiae Cortex (EC) extract using fermentation with Aspergillus niger or Actinomucor elegans has been reported.[2] The process involves the extraction of EC components, followed by biotransformation in a fermentation broth. The resulting DHCA is then isolated and purified using techniques such as macroporous adsorption resin chromatography and high-performance liquid chromatography (HPLC).[2]

Biological Activities and Therapeutic Properties

DHCA and its derivatives exhibit a remarkable array of biological activities, making them attractive candidates for the development of new therapeutic agents. Their primary reported properties include anti-inflammatory, antioxidant, and wound-healing effects.

Anti-inflammatory Activity

DHCA and its derivatives have demonstrated potent anti-inflammatory effects through the modulation of key signaling pathways.

-

(7R,8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA) has been shown to inhibit the expression of inflammatory mediators such as COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] This inhibition is concentration-dependent, with significant effects observed at concentrations between 12.5 and 50 µM.[3]

-

(7R,8S)-dehydrodiconiferyl alcohol-9′γ-methyl ether isolated from Belamcanda chinensis also exhibited strong inhibitory activity on LPS-induced COX-2 expression and PGE2 production in a dose-dependent manner.[5]

Table 2: Anti-inflammatory Activity of Dehydrodiconiferyl Alcohol Derivatives

| Compound | Assay | Cell Line | IC50 / Effective Concentration | Source |

| (7R,8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA) | Inhibition of COX-2 and iNOS expression | LPS-stimulated macrophages | 12.5-50 µM | [3] |

| This compound-9′γ-methyl ether | Inhibition of LPS-induced COX-2 expression and PGE2 production | RAW264.7 cells | Dose-dependent inhibition | [5] |

Antioxidant Activity

Wound Healing Activity

Topical application of DHCA has been shown to accelerate wound healing in animal models.[6] Studies have demonstrated that DHCA promotes epithelial cell proliferation, collagen formation, and reduces inflammatory cell infiltration in wound areas.[6]

Table 3: In Vivo Wound Healing Activity of Dehydrodiconiferyl Alcohol

| Animal Model | Treatment | Observation | Outcome | Source |

| Full-thickness scalp wound model in mice | Topical administration of DHCA | Enhanced epithelial cell proliferation and collagen formation | Accelerated wound healing | [6] |

| Excision wound model in mice | Topical application of 5% and 10% (w/w) DHCA ointment | Significant wound contraction from day 4 onwards | Improved wound closure compared to control | [7] |

Signaling Pathways and Mechanisms of Action

The biological activities of DHCA and its derivatives are mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of DHCA is the inactivation of the NF-κB pathway.[6][8] DHCA has been shown to suppress the nuclear translocation of NF-κB and upregulate the expression of IκBα, an inhibitory protein of NF-κB.[6] This leads to a reduction in the production of pro-inflammatory cytokines and mediators.

Caption: DHCA inhibits the NF-κB pathway by targeting IKK and upregulating IκBα.

JNK Signaling Pathway

DHCA has also been reported to suppress monocyte adhesion to endothelial cells by attenuating the JNK (c-Jun N-terminal kinase) signaling pathway.[9] This suggests a role for DHCA in preventing vascular inflammation. (7R,8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA) has been shown to suppress JNK phosphorylation in LPS-stimulated macrophages.[3]

Caption: ADDA inhibits the JNK pathway by reducing JNK phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of DHCA and its derivatives.

Synthesis of (7R,8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA)

The synthesis of ADDA can be achieved through standard chemical modification of DHCA. A general procedure involves the acetylation of the primary alcohol group of DHCA using acetic anhydride (B1165640) in the presence of a suitable base catalyst. The reaction progress is monitored by thin-layer chromatography (TLC), and the final product is purified by column chromatography.

In Vitro Anti-inflammatory Assay: Inhibition of NO Production

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., ADDA) for 1 hour.

-

Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours.

-

Nitrite (B80452) Measurement: The production of nitric oxide (NO) is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-treated control.

Western Blot Analysis for NF-κB and JNK Pathway Proteins

-

Cell Lysis: After treatment with the test compound and/or LPS, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., p-NF-κB p65, IκBα, p-JNK, JNK).

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified using image analysis software and normalized to a loading control such as β-actin or GAPDH.

In Vivo Wound Healing Assay

-

Animal Model: An excision wound model is created on the dorsal side of anesthetized mice.

-

Treatment: A specific amount of the test compound formulated in an ointment base (e.g., 5% or 10% w/w) is applied topically to the wound area daily. A control group receives the ointment base alone.

-

Wound Area Measurement: The wound area is traced on a transparent sheet and measured using a graph paper or a digital image analysis system on specific days post-wounding (e.g., days 0, 4, 8, 12, and 16).

-

Wound Contraction Calculation: The percentage of wound contraction is calculated using the formula: [(Initial wound area - Wound area on a specific day) / Initial wound area] x 100.

-

Histopathological Examination: On the final day, skin samples from the wound area are collected, fixed in 10% formalin, and processed for histological analysis (e.g., H&E and Masson's trichrome staining) to assess tissue regeneration, collagen deposition, and inflammation.

Caption: Workflow for synthesis, in vitro, and in vivo evaluation of DHCA derivatives.

Conclusion and Future Directions

Dehydrodiconiferyl alcohol and its derivatives represent a valuable class of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory, antioxidant, and wound-healing properties, coupled with their ability to modulate key signaling pathways such as NF-κB and JNK, make them compelling candidates for further drug development.

Future research should focus on the synthesis and biological evaluation of a broader range of DHCA derivatives to establish clear structure-activity relationships. Comprehensive preclinical studies, including pharmacokinetic and toxicological profiling, are necessary to assess their drug-like properties and safety profiles. Furthermore, elucidating the precise molecular targets of these compounds will provide a deeper understanding of their mechanisms of action and facilitate their optimization as therapeutic agents for a variety of diseases. The continued investigation of DHCA and its derivatives holds great promise for the discovery of novel and effective treatments for inflammatory disorders, skin injuries, and other pathological conditions.

References

- 1. Dehydrodiconiferyl alcohol | C20H22O6 | CID 5372367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol inhibits inflammation and migration in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Effect of this compound-9′Γ-Methyl Ether from the Rhizome of Belamcanda Chinensis: Role of Mir-146a and Mir-155 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Dehydrodiconiferyl alcohol from Silybum marianum (L.) Gaertn accelerates wound healing via inactivating NF-κB pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo Evaluation of Wound Healing and Anti-Inflammatory Activity of 80% Methanol Crude Flower Extract of Hagenia abyssinica (Bruce) J.F. Gmel in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(7R,8S)-Dehydrodiconiferyl Alcohol Glycosides: A Comprehensive Technical Guide on Natural Occurrence, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7R,8S)-Dehydrodiconiferyl alcohol glycosides are a class of naturally occurring lignan (B3055560) glycosides that have garnered significant interest within the scientific community. These compounds, characterized by a specific stereochemistry at the C7 and C8 positions of the dehydrodiconiferyl alcohol backbone, are found in various plant species and have demonstrated a range of promising biological activities. This technical guide provides an in-depth overview of their natural occurrence, detailed experimental protocols for their isolation and quantification, and an exploration of their known signaling pathway interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Occurrence of this compound Glycosides

This compound glycosides have been identified in a variety of plant families. The specific glycosidic linkage and the plant part in which the compound accumulates can vary. The following table summarizes the known natural occurrences of these compounds. While quantitative data for whole plant materials are not always available in the literature, data from cell cultures provide a valuable insight into the production potential.

| Plant Species | Family | Plant Part | Glycoside Form | Concentration/Yield |

| Linum usitatissimum (Flax) | Linaceae | Cell Suspension Cultures | 4-O-β-D-glucopyranoside | Up to 47.7 mg/g dry weight[1] |

| Linum usitatissimum (Flax) | Linaceae | Immobilized Cell Cultures | 4-O-β-D-glucopyranoside | Up to 60.0 mg/g dry weight |

| Wikstroemia nutans | Thymelaeaceae | Stems and Roots | 4-O-β-D-glucopyranoside | Isolated, but quantitative data not specified[2][3] |

| Saussurea medusa | Asteraceae | Whole Plant | 9-O-β-D-glucopyranoside | Reported as a constituent, quantitative data not specified[4] |

| Ilex dunniana | Aquifoliaceae | Not specified | 9-O-β-D-glucopyranoside | Reported as a constituent, quantitative data not specified[4] |

| Gleditsia sinensis | Fabaceae | Thorns | Aglycone form reported | Not applicable |

| Ligusticopsis wallichiana | Apiaceae | Roots | 4-O-β-D-glucopyranoside | Isolated, but quantitative data not specified[5] |

| Spiraea salicifolia | Rosaceae | Roots | 9'-O-β-D-glucopyranoside | Isolated, but quantitative data not specified |

| Morus alba | Moraceae | Root Bark | 4,9'-di-O-β-D-glucopyranoside | Isolated, but quantitative data not specified[6] |

Experimental Protocols

The isolation and quantification of this compound glycosides from plant matrices involve a series of steps, including extraction, purification, and analytical determination. The following protocols are based on methodologies reported in the scientific literature for lignans (B1203133) and related glycosides.

Protocol 1: General Extraction of Lignan Glycosides from Plant Material

This protocol outlines a general procedure for the extraction of lignan glycosides, which can be adapted for specific plant materials.

-

Sample Preparation: The plant material (e.g., dried and powdered roots, stems) is prepared. For fresh material, freeze-drying is recommended to preserve the integrity of the compounds.

-

Extraction:

-

Solvent Extraction: The powdered plant material is extracted with a polar solvent. A mixture of methanol (B129727) or ethanol (B145695) and water (e.g., 80% methanol) is commonly used. Maceration, sonication, or Soxhlet extraction can be employed. The extraction is typically repeated multiple times to ensure maximum yield.

-

Alkaline Hydrolysis (for ester-linked glycosides): In some cases, lignan glycosides are ester-linked to other molecules. A mild alkaline hydrolysis step (e.g., with NaOH in methanol) can be used to release the glycosides.

-

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Lignan glycosides are typically enriched in the ethyl acetate or n-butanol fractions.

-

Concentration: The desired fraction is concentrated to dryness for further purification.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the target glycosides from the enriched fraction.

-

Stationary Phase: Silica (B1680970) gel is a common choice for the initial purification. For further separation of closely related compounds, Sephadex LH-20 or other size-exclusion chromatography media are effective.

-

Mobile Phase: A gradient of solvents is typically used to elute the compounds from the column. For silica gel, a gradient of chloroform/methanol or ethyl acetate/methanol is common. For Sephadex LH-20, methanol is often used as the mobile phase.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compounds. Fractions with similar TLC profiles are pooled.

-

Preparative HPLC: For final purification to obtain a high-purity compound, preparative High-Performance Liquid Chromatography (HPLC) is often employed.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of this compound glycosides.

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Column: A reversed-phase C18 column is most commonly employed for the separation of lignan glycosides.

-

Mobile Phase: A gradient elution is typically used, consisting of a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection is commonly set at a wavelength where the compounds exhibit maximum absorbance, typically around 280 nm for lignans.

-

Quantification: A calibration curve is generated using a purified standard of the this compound glycoside. The concentration of the compound in the sample is then determined by comparing its peak area to the calibration curve.

Signaling Pathway Interactions

This compound and its derivatives have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. The following diagrams, generated using the DOT language, illustrate the inhibitory effects of these compounds on the NF-κB, JNK, and Akt signaling pathways.

Conclusion

This compound glycosides represent a promising class of natural products with significant therapeutic potential. Their widespread occurrence in various plant species, coupled with their demonstrated ability to modulate key signaling pathways involved in inflammation and cell growth, makes them attractive candidates for further research and development. This technical guide has provided a comprehensive overview of their natural sources, methodologies for their isolation and quantification, and their mechanisms of action at the molecular level. It is anticipated that continued investigation into these compounds will lead to new discoveries and potential applications in the fields of medicine and pharmacology.

References

- 1. Glycosylated coumarins, flavonoids, lignans and phenylpropanoids from Wikstroemia nutans and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside | C26H34O11 | CID 44577121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arabjchem.org [arabjchem.org]

- 6. Regulation of JNK signaling by GSTp - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (7R,8S)-Dehydrodiconiferyl Alcohol In Vitro Cytotoxicity in SKOV-3 Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of (7R,8S)-Dehydrodiconiferyl alcohol, a natural lignan (B3055560), on the human ovarian adenocarcinoma cell line, SKOV-3. The provided information is intended to guide researchers in the replication and further investigation of the anti-cancer properties of this compound.

Introduction

This compound is a lignan found in various plant species. Lignans (B1203133), as a class of phytoestrogens, have garnered significant interest in cancer research due to their potential anti-tumor activities. This document outlines the cytotoxic effects of this compound specifically on SKOV-3 cells, a commonly used cell line in ovarian cancer research.

Quantitative Cytotoxicity Data

The cytotoxic effect of this compound on SKOV-3 cells has been quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| This compound | SKOV-3 | Not Specified | 48.86 ± 9.11 | [1] |

Experimental Protocols

SKOV-3 Cell Culture

Materials:

-

SKOV-3 cell line

-

McCoy's 5A Medium (Modified)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing and Plating:

-

Rapidly thaw a cryovial of SKOV-3 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Maintenance and Subculture:

-